2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with N-methoxy-N-methylamine under specific conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis typically requires acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 2-fluoro-5-(trifluoromethyl)benzoic acid and N-methoxy-N-methylamine.
Scientific Research Applications
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The methoxy and fluoro groups also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-N-methoxy-N-methylbenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Methoxy-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the amide functionality.
Uniqueness
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl, methoxy, and fluoro groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C10H9F4NO2 |
---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
2-fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H9F4NO2/c1-15(17-2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3 |
InChI Key |
KJQRUWUULADNAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)C(F)(F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.